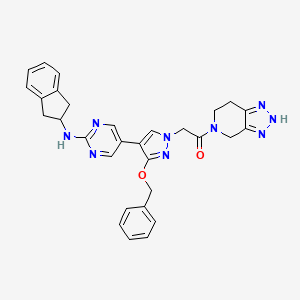
Autotaxin-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Autotaxin-IN-5 is a potent inhibitor of the enzyme autotaxin, which is involved in the production of lysophosphatidic acid. This compound has shown potential in treating idiopathic pulmonary fibrosis and other diseases related to inflammation and fibrosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Autotaxin-IN-5 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of a core structure followed by functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, ensuring consistent quality and scalability. Purification methods such as crystallization and chromatography are employed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Autotaxin-IN-5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Applications De Recherche Scientifique
Autotaxin-IN-5 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of autotaxin in cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating diseases like idiopathic pulmonary fibrosis, cancer, and neuroinflammation.
Industry: Utilized in the development of new drugs and therapeutic agents
Mécanisme D'action
Autotaxin-IN-5 exerts its effects by inhibiting the enzyme autotaxin, which is responsible for the hydrolysis of lysophosphatidylcholine to lysophosphatidic acid. This inhibition disrupts the production of lysophosphatidic acid, thereby modulating various signaling pathways involved in inflammation, fibrosis, and cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
GLPG1690: Another autotaxin inhibitor with similar therapeutic applications.
BBT-877: A potent inhibitor with a different chemical structure but similar mechanism of action.
BLD-0409: An autotaxin inhibitor in clinical trials for treating fibrosis
Uniqueness
Autotaxin-IN-5 is unique due to its specific binding affinity and selectivity for autotaxin. Its chemical structure allows for effective inhibition with minimal off-target effects, making it a promising candidate for therapeutic development .
Propriétés
Formule moléculaire |
C30H29N9O2 |
|---|---|
Poids moléculaire |
547.6 g/mol |
Nom IUPAC |
2-[4-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-3-phenylmethoxypyrazol-1-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C30H29N9O2/c40-28(38-11-10-26-27(17-38)35-37-34-26)18-39-16-25(29(36-39)41-19-20-6-2-1-3-7-20)23-14-31-30(32-15-23)33-24-12-21-8-4-5-9-22(21)13-24/h1-9,14-16,24H,10-13,17-19H2,(H,31,32,33)(H,34,35,37) |
Clé InChI |
DCOGYKCQGQCNDU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=NNN=C21)C(=O)CN3C=C(C(=N3)OCC4=CC=CC=C4)C5=CN=C(N=C5)NC6CC7=CC=CC=C7C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



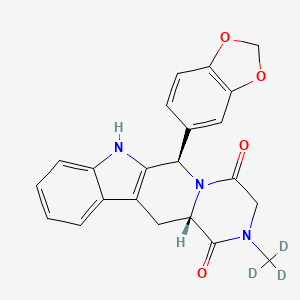
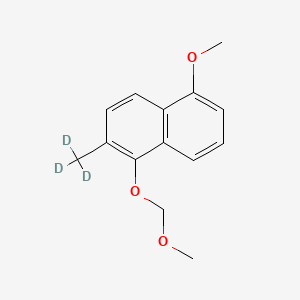
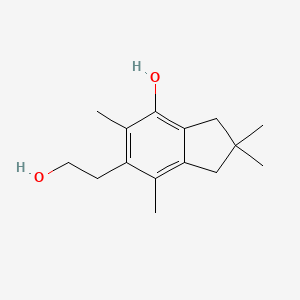


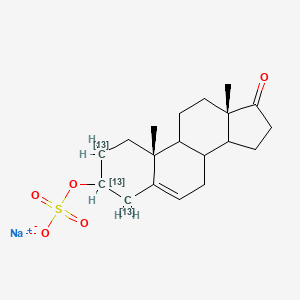
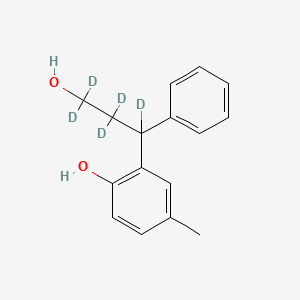

oxane-2-carboxylic acid](/img/structure/B12425644.png)
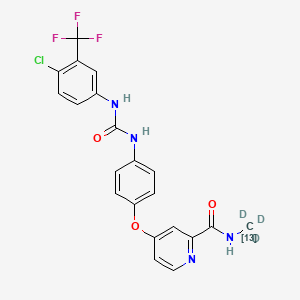
![disodium;2-[4-[[4-(2-sulfoanilino)phenyl]-[4-(2-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate](/img/structure/B12425651.png)


